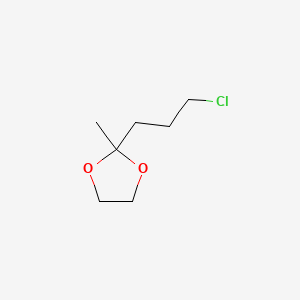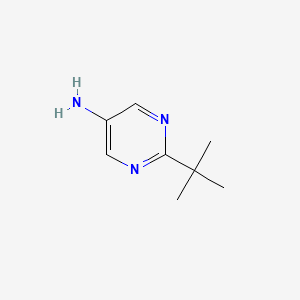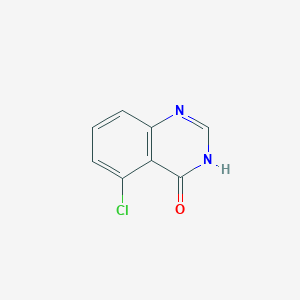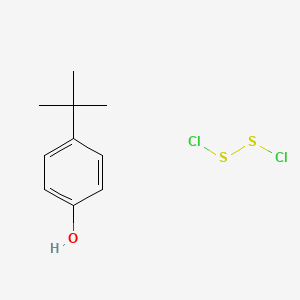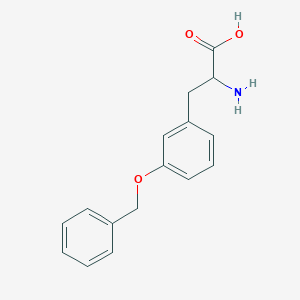
Apigenin-7-O-glucuronide-6'-ethyl ester
Descripción general
Descripción
Apigenin-7-O-glucuronide-6’-ethyl ester is a bioactive flavonoid derivative. It is a glucuronide conjugate of apigenin, a naturally occurring flavonoid found in many plants. This compound is known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-7-O-glucuronide-6’-ethyl ester typically involves the glucuronidation of apigenin. A common method includes the use of glucuronic acid derivatives in the presence of catalysts such as gold (I) complexes. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful attachment of the glucuronic acid moiety .
Industrial Production Methods: Industrial production of Apigenin-7-O-glucuronide-6’-ethyl ester may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating apigenin from plant materials followed by enzymatic or chemical glucuronidation. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: Apigenin-7-O-glucuronide-6’-ethyl ester can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding reduced forms, affecting its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of Apigenin-7-O-glucuronide-6’-ethyl ester, as well as various substituted compounds with modified pharmacological properties .
Aplicaciones Científicas De Investigación
Apigenin-7-O-glucuronide-6’-ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glucuronidation processes and the synthesis of flavonoid derivatives.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Mecanismo De Acción
The mechanism of action of Apigenin-7-O-glucuronide-6’-ethyl ester involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparación Con Compuestos Similares
Apigenin: The parent compound, known for its broad spectrum of biological activities.
Apigenin-7-O-glucuronide: A closely related glucuronide derivative with similar pharmacological properties.
Scutellarin: Another flavonoid glucuronide with potent anti-inflammatory and antioxidant activities.
Uniqueness: Apigenin-7-O-glucuronide-6’-ethyl ester is unique due to the presence of the ethyl ester group, which may enhance its bioavailability and stability compared to other glucuronide derivatives. This structural modification can also influence its pharmacokinetic properties and therapeutic potential .
Propiedades
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(2-ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-2-9-5-10(24)3-4-12(9)15-8-14(26)17-13(25)6-11(7-16(17)33-15)32-23-20(29)18(27)19(28)21(34-23)22(30)31/h3-8,18-21,23-25,27-29H,2H2,1H3,(H,30,31)/t18-,19-,20+,21-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIIWPJQUZEPQ-XURRJDJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



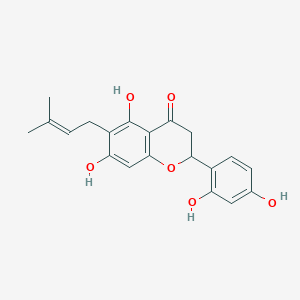
![10,15-Dihydro-2,7,12-triiodo-5,5,10,10,15,15-hexamethyl-5H-tribenzo[a,f,k]trindene](/img/structure/B3029240.png)
